Ethyl 2-(2-aminophenyl)acetate hydrochloride
Overview
Description
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 . It has a molecular weight of 215.67 g/mol . The IUPAC name for this compound is ethyl 2-(2-aminophenyl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-aminophenyl)acetate hydrochloride is 1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H . Its canonical SMILES structure is CCOC(=O)CC1=CC=CC=C1N.Cl .Physical And Chemical Properties Analysis
Ethyl 2-(2-aminophenyl)acetate hydrochloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The topological polar surface area is 52.3 Ų . The compound has a complexity of 170 .Scientific Research Applications
Chemoselective Acetylation
Chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been explored using different acyl donors. Ethyl acetate, among others, was studied for its efficacy in this process. The research demonstrated the optimization of reaction conditions and discussed the mechanism and kinetics of the acetylation process, highlighting the potential use of Ethyl 2-(2-aminophenyl)acetate hydrochloride in synthesizing antimalarial drugs (Magadum & Yadav, 2018).
Comparative Metabolism
A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways of similar compounds. This research provides a framework for understanding how Ethyl 2-(2-aminophenyl)acetate hydrochloride might be metabolized and its potential implications for environmental and health safety (Coleman et al., 2000).
Synthesis and Effects on Learning and Memory
Ethyl 2-(2-aminophenyl)acetate hydrochloride has been involved in the synthesis of compounds for studying their effects on learning and memory in mice. This indicates its role in creating potential therapeutic agents for cognitive disorders (Jiang, 2006).
Diuretic Activity
The compound has been utilized in the synthesis of diuretics. Research on [(aminomethyl)aryloxy]acetic acid esters, which are structurally related, showed significant diuretic activity. This suggests possible applications of Ethyl 2-(2-aminophenyl)acetate hydrochloride in developing new diuretic agents (Lee et al., 1984).
Synthesis of Anticancer Drugs
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide from Ethyl 2-(2-aminophenyl)acetate hydrochloride demonstrates its potential in creating drugs with anticancer properties. The structural elucidation and in silico modeling targeting the VEGFr receptor underscore its application in drug discovery (Sharma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-aminophenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITKMRXHUSYVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420878 | |
Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-aminophenyl)acetate hydrochloride | |
CAS RN |
61-88-1 | |
Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-aminophenyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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